molecular formula C10H12ClN3 B6617621 [3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride CAS No. 1803600-16-9

[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride

Cat. No.: B6617621
CAS No.: 1803600-16-9
M. Wt: 209.67 g/mol
InChI Key: RIOYKUKWFSWOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride: is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to a methanamine group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride typically involves the formation of the imidazole ring followed by the attachment of the phenyl and methanamine groups. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry: In chemistry, [3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown potential in biological and medicinal research. It can be used as a precursor for the synthesis of pharmaceutical agents with antifungal, antibacterial, and anticancer activities . Its imidazole ring is a common motif in many biologically active molecules.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its versatility makes it valuable in the development of new technologies and products.

Mechanism of Action

The mechanism of action of [3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. For example, it may inhibit certain enzymes by coordinating with their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

    Imidazole: A simpler compound with a similar ring structure, used in various chemical and biological applications.

    Histidine: An amino acid containing an imidazole ring, essential for protein synthesis and enzyme function.

    Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.

Uniqueness: What sets [3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of an imidazole ring with a phenyl and methanamine group allows for diverse applications and interactions that are not possible with simpler imidazole derivatives .

Properties

IUPAC Name

(3-imidazol-1-ylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13;/h1-6,8H,7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOYKUKWFSWOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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